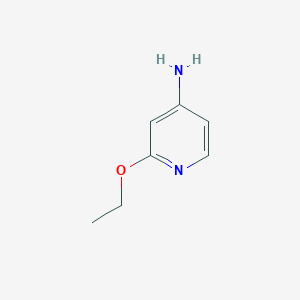

4-Amino-2-ethoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPMUFVIWJXJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376612 | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-12-4 | |

| Record name | 2-Ethoxy-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring an amino group and an ethoxy group on the pyridine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that detailed experimental protocols for its synthesis and comprehensive spectral characterization data are not extensively available in the public domain. Furthermore, to date, no specific biological activities or associated signaling pathways have been elucidated for this particular compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 89943-12-4 | N/A |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 88-89 °C | N/A |

| Boiling Point | 282.1 °C at 760 mmHg | N/A |

| SMILES | CCOC1=NC=CC(=C1)N | [1] |

| InChI | InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | [1] |

Spectral Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following for this compound.[1]

| Adduct | m/z |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

| [M]⁺ | 138.07877 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach for similar aminopyridine derivatives often involves the nucleophilic substitution of a corresponding halogenated pyridine. A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for the preparation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound. While the broader class of aminopyridines has been investigated for various therapeutic applications, the specific pharmacological profile of the 2-ethoxy substituted derivative remains uncharacterized. Consequently, no signaling pathways associated with this compound have been identified.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of novel molecules for drug discovery and other applications. This guide has summarized the available chemical and physical properties. However, a significant gap exists in the public domain regarding detailed experimental protocols for its synthesis, comprehensive spectral data, and any potential biological activity. Further research is required to fully characterize this compound and explore its utility in various scientific disciplines.

References

In-Depth Technical Guide: 4-Amino-2-ethoxypyridine

CAS Number: 89943-12-4

This technical guide provides a comprehensive overview of 4-Amino-2-ethoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed, though generalized, synthetic protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 89943-12-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Melting Point | 88-89 °C |

| Boiling Point | 282.1 °C at 760 mmHg |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound from 2-Chloro-4-aminopyridine

Materials:

-

2-Chloro-4-aminopyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Anhydrous toluene

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-4-aminopyridine in anhydrous ethanol.

-

Addition of Sodium Ethoxide: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium ethoxide. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layer.

-

Washing and Drying: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively characterized in the available scientific literature. However, the broader class of aminopyridines is known to possess a range of biological functions, primarily as potassium channel blockers.[1] By examining the activities of structurally similar compounds, we can infer potential areas of investigation for this compound.

Hypothetical Signaling Pathway: Modulation of Neuronal Excitability

Based on the known mechanism of action of 4-aminopyridine (a potassium channel blocker), it is plausible that this compound could modulate neuronal excitability. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical mechanism of this compound in enhancing neurotransmitter release.

In this speculative model, this compound acts as an antagonist to voltage-gated potassium channels in the presynaptic terminal. This inhibition would prolong the duration of the action potential, leading to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration would, in turn, enhance the release of neurotransmitters into the synaptic cleft, thereby increasing the likelihood of generating an excitatory postsynaptic potential in the postsynaptic neuron.

Experimental Workflow: Quality Control and Characterization

A crucial experimental workflow for any synthesized chemical compound is its quality control and characterization to ensure purity and confirm its identity.

Caption: Standard experimental workflow for the quality control of synthesized this compound.

This workflow begins with the chemical synthesis and subsequent purification of the compound. The purified product then undergoes a series of analytical tests. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are used to assess the purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (both proton and carbon-13) and Mass Spectrometry (MS) are employed to confirm the chemical structure of the molecule. Finally, a melting point analysis can provide a further indication of purity. The successful completion of these analytical steps leads to the confirmation of a pure sample of this compound, ready for use in further research.

References

4-Amino-2-ethoxypyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-ethoxypyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with desired biological activities or material properties. Its structure, featuring an amino group and an ethoxy group on the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 2-position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | 2-ethoxypyridin-4-amine |

| CAS Number | 89943-12-4[1][2] |

| Molecular Formula | C₇H₁₀N₂O |

| SMILES | CCOC1=NC=CC(=C1)N |

| InChI | InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) |

| InChIKey | HSPMUFVIWJXJHX-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. Note that some of these values are predicted.

| Property | Value |

| Molecular Weight | 138.17 g/mol |

| Monoisotopic Mass | 138.07932 Da |

| XlogP (Predicted) | 1.3 |

Synthesis Protocol (Plausible Route)

Step 1: Synthesis of 2-ethoxy-4-nitropyridine

This step involves a nucleophilic aromatic substitution of the chloro group with an ethoxy group.

-

Materials:

-

2-chloro-4-nitropyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Standard laboratory glassware for reflux

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitropyridine in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of sodium ethoxide to 2-chloro-4-nitropyridine should be approximately 1.1:1.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

-

Step 2: Reduction of 2-ethoxy-4-nitropyridine to this compound

This step involves the reduction of the nitro group to an amino group.

-

Materials:

-

2-ethoxy-4-nitropyridine

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with H₂ gas and a catalyst such as Pd/C)

-

Sodium hydroxide (NaOH) solution for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure (using SnCl₂/HCl):

-

Dissolve 2-ethoxy-4-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be further purified by column chromatography or recrystallization.

-

Spectroscopic Data (Representative)

As experimental spectra for this compound are not widely published, the following tables provide expected data based on the analysis of closely related compounds such as 2-Amino-4-ethoxypyridine and other substituted aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | |

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~7.5-7.7 | Pyridine ring proton |

| ~6.0-6.2 | Pyridine ring protons |

| ~4.2-4.4 (quartet) | -O-CH₂-CH₃ |

| ~4.0-4.5 (broad singlet) | -NH₂ |

| ~1.3-1.5 (triplet) | -O-CH₂-CH₃ |

| ¹³C NMR (Carbon-13 NMR) | |

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (attached to -OEt) |

| ~155 | C4 (attached to -NH₂) |

| ~150 | C6 |

| ~95 | C5 |

| ~90 | C3 |

| ~60 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry (MS)

Predicted mass spectrometry data for adducts of this compound are presented below.

| Adduct | m/z |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

| [M]⁺ | 138.07877 |

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the plausible synthesis of this compound.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

Substituted aminopyridines are crucial scaffolds in drug discovery. The presence of the amino group allows for the formation of various functional groups, such as amides and ureas, which are common in biologically active molecules. The ethoxy group can influence the molecule's lipophilicity and metabolic stability. As such, this compound is a promising starting material for the development of novel therapeutic agents and functional materials. For instance, its structural isomer, 2-Amino-4-ethoxypyridine, is utilized as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[3]

References

The Synthesis of 4-Amino-2-ethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring an electron-donating amino group and an ethoxy group, makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides an in-depth overview of the plausible synthetic routes for this compound, based on established principles of pyridine chemistry and analogous transformations reported in the scientific literature. While a singular "discovery" paper for its synthesis is not readily apparent, two primary pathways are detailed herein: nucleophilic aromatic substitution and the reduction of a nitro precursor. This document offers detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers in the practical synthesis of this compound.

Core Synthetic Pathways

Two principal synthetic strategies are proposed for the preparation of this compound. These routes are based on well-documented transformations of the pyridine ring.

-

Route 1: Nucleophilic Aromatic Substitution (SNAr) of a 2-Halopyridine Precursor. This is a common and effective method for introducing alkoxy groups onto a pyridine ring. The synthesis commences with the commercially available 2-chloropyridine and proceeds through a nitration and reduction sequence to form 4-amino-2-chloropyridine. This intermediate is then subjected to nucleophilic substitution with sodium ethoxide to yield the final product.

-

Route 2: Reduction of a 4-Nitro Pyridine Precursor. This alternative pathway involves the initial synthesis of 2-ethoxy-4-nitropyridine, followed by the reduction of the nitro group to an amine. This approach is also widely used for the synthesis of aminopyridines.

The logical workflow for these synthetic approaches is illustrated below.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-Amino-2-ethoxypyridine in Organic Solvents

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, along with a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary theoretical framework and practical methodology for researchers to determine the solubility in their laboratories.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 2-position. The presence of these functional groups imparts specific physicochemical properties, including its solubility profile, which is a critical parameter in drug discovery and development. Solubility influences a compound's bioavailability, ease of formulation, and suitability for various chemical reactions. This guide aims to equip researchers with the knowledge to predict and experimentally determine the solubility of this compound in a range of common organic solvents.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound suggests a moderate to high polarity due to the presence of the nitrogen atom in the pyridine ring, the amino group (-NH2), and the ethoxy group (-OCH2CH3).

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): The amino group can act as a hydrogen bond donor, and the nitrogen atom and the oxygen of the ethoxy group can act as hydrogen bond acceptors. Therefore, this compound is expected to have good solubility in polar protic solvents that can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but do not have hydrogen-donating capabilities. The polar nature of this compound suggests it should be soluble in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, it is expected to have low solubility in nonpolar solvents.

Quantitative Solubility Data

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Polar Protic | 25 | Gravimetric | ||

| Ethanol | Polar Protic | 25 | Gravimetric | ||

| Isopropanol | Polar Protic | 25 | Gravimetric | ||

| Acetone | Polar Aprotic | 25 | Gravimetric | ||

| Acetonitrile | Polar Aprotic | 25 | Gravimetric | ||

| Dichloromethane | Polar Aprotic | 25 | Gravimetric | ||

| Ethyl Acetate | Polar Aprotic | 25 | Gravimetric | ||

| Diethyl Ether | Polar Aprotic | 25 | Gravimetric | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Gravimetric | ||

| Toluene | Nonpolar | 25 | Gravimetric | ||

| Hexane | Nonpolar | 25 | Gravimetric |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is robust and relies on the accurate measurement of mass.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate within a constant temperature environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial or evaporation dish. Record the exact mass of the empty container.

-

-

Mass Determination of the Saturated Solution:

-

Immediately cap the collection vial and weigh it to determine the total mass of the saturated solution.

-

-

Solvent Evaporation:

-

Remove the cap and place the collection vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Continue heating until all the solvent has evaporated and the weight of the vial with the dried solute is constant.

-

-

Mass Determination of the Solute:

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound.

-

Calculation of Solubility

-

Mass of the empty vial: M_vial

-

Mass of the vial + saturated solution: M_solution

-

Mass of the vial + dry solute: M_solute

-

Mass of the dissolved solute: M_dissolved = M_solute - M_vial

-

Mass of the solvent: M_solvent = M_solution - M_solute

-

Density of the solvent at the experimental temperature: ρ_solvent (in g/mL)

-

Volume of the solvent: V_solvent = M_solvent / ρ_solvent

Solubility ( g/100 mL) = (M_dissolved / V_solvent) * 100

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be most soluble in polar protic and polar aprotic solvents and least soluble in nonpolar solvents. For precise applications in research and drug development, it is imperative that the solubility is determined experimentally. The gravimetric method detailed in this guide offers a reliable and accessible approach for obtaining this critical data. The provided templates and workflows are intended to facilitate a systematic and accurate determination of the solubility of this compound in various organic media.

Spectroscopic Data of 4-Amino-2-ethoxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data available for the compound 4-Amino-2-ethoxypyridine. Due to the limited availability of public experimental data, this document provides a summary of predicted spectroscopic information and outlines general experimental protocols for obtaining comprehensive data through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Data Presentation

A thorough search of publicly accessible scientific databases did not yield experimental NMR or IR spectroscopic data for this compound. However, predicted mass spectrometry data has been compiled.

Mass Spectrometry (MS) Data

Predicted mass spectrometry data provides valuable information regarding the mass-to-charge ratio of the parent molecule and its fragments. This information is critical for confirming the molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M-H]⁻ | 137.0720 |

Data sourced from computational predictions.

Experimental Protocols

To obtain empirical spectroscopic data for this compound, the following standard experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) IR Protocol:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) MS Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mandatory Visualization

To illustrate the general workflow for obtaining and analyzing spectroscopic data, the following diagram is provided.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Technical Guide: Physicochemical Properties and Synthetic Workflow of 4-Amino-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Amino-2-ethoxypyridine, including its melting and boiling points. It outlines standardized experimental protocols for the determination of these properties and presents a representative synthetic methodology. A generalized experimental workflow is also provided to illustrate the logical progression from synthesis to characterization.

Core Physicochemical Data

The key physical properties of this compound (CAS RN: 89943-12-4) are summarized in the table below.[1][2][3][4][5] These values are critical for its handling, purification, and application in further chemical synthesis.

| Property | Value | Conditions |

| Melting Point | 88-89 °C | Not specified |

| Boiling Point | 282.1 °C | at 760 mmHg |

| Molecular Formula | C7H10N2O | |

| Molecular Weight | 138.17 g/mol |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic compound is a fundamental indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7] The capillary method is a standard and widely accepted technique for melting point determination.[8][9]

Protocol: Capillary Method [8][9]

-

Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a heated metal block or an oil bath (such as in a Thiele tube), in close proximity to a calibrated thermometer.[9]

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] It is a characteristic physical property used for identification and purity assessment.[10][12] The distillation and Thiele tube methods are common laboratory procedures for determining the boiling point of a liquid.[10][13]

Protocol: Micro-Boiling Point Method (Thiele Tube) [13][14]

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube or fusion tube.[12][14]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[11]

-

Apparatus Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[12] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

-

Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13]

Representative Synthesis of a Substituted Aminopyridine

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general and practical method for the synthesis of aminopyridines from chloropyridines can be adapted. This method involves the C-N bond-forming reaction between a chloropyridine and an amine source.[15]

Protocol: Amination of a Chloropyridine Derivative [15]

-

Reaction Setup: In a round-bottom flask, the starting chloropyridine derivative (1 equivalent) is dissolved in an appropriate amide solvent, which also serves as the amine source (e.g., formamide or acetamide).

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).[15]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess amide solvent is removed under reduced pressure.

-

Purification: The residue is quenched with ice water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

References

- 1. 2-ETHOXYPYRIDIN-4-AMINE | CAS 89943-12-4 [matrix-fine-chemicals.com]

- 2. CAS 89943-12-4: 2-Ethoxy-4-pyridinamine | CymitQuimica [cymitquimica.com]

- 3. 89943-12-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 89943-12-4 [chemicalbook.com]

- 5. chemneo.com [chemneo.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. store.astm.org [store.astm.org]

- 9. thinksrs.com [thinksrs.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. scielo.br [scielo.br]

Technical Guide on the Stability and Storage of 4-Amino-2-ethoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available stability and degradation data specifically for 4-Amino-2-ethoxypyridine is limited. The following guide is constructed based on data from closely related aminopyridine analogs, primarily 4-aminopyridine. These recommendations should serve as a starting point for handling, storing, and establishing the stability of this compound, but must be supplemented with compound-specific experimental validation.

Overview and General Recommendations

This compound is a substituted pyridine derivative used as a building block in pharmaceutical and chemical synthesis. The stability of such reagents is critical for ensuring the reproducibility of experimental results and the quality of manufactured products. Proper storage and handling are paramount to prevent degradation.

Based on safety data sheets for analogous compounds like 2-amino-4-methylpyridine and 4-amino-2-chloropyridine, general handling and storage recommendations are as follows:

-

Storage Environment: Store in a cool, dry, and well-ventilated area.[1][2]

-

Container: Keep containers tightly sealed to prevent exposure to moisture and air.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and lab coats. Handle in a chemical fume hood to avoid dust formation and inhalation.[1][3][4]

Chemical Stability Profile (Based on 4-Aminopyridine Analog)

While specific quantitative stability data for this compound is not available, a study on 5-mg oral capsules of 4-aminopyridine provides valuable insight into the stability of the core aminopyridine structure under various conditions. The study found that 4-aminopyridine exhibited excellent chemical stability over the testing period.[5]

Table 1: Chemical Stability of 4-Aminopyridine 5-mg Capsules

| Storage Condition | Duration | Initial Assay (%) | Final Assay (%) | Observed Changes |

|---|---|---|---|---|

| Refrigerated (4°C), protected from light | 6 Months | 100 | >99 | No visible change in powder color or capsule integrity.[5] |

| Room Temperature (22-24°C), protected from light | 6 Months | 100 | >99 | No visible change in powder color or capsule integrity.[5] |

| Elevated Temperature (37°C), protected from light | 1 Month | 100 | >99 | No visible change in powder color or capsule integrity.[5] |

Data extracted from a stability study on extemporaneously prepared 4-aminopyridine capsules.[5] This data should be considered indicative for the aminopyridine scaffold, but not absolute for this compound.

Potential Degradation Pathways

The degradation pathways for this compound have not been explicitly described. However, studies on 4-aminopyridine and other pyridine derivatives suggest potential routes of degradation.

-

Oxidation: The pyridine ring can be susceptible to oxidation. Biological degradation of 4-aminopyridine has been proposed to proceed through hydroxylation to form intermediates like 3,4-dihydroxypyridine, followed by ring cleavage.[6]

-

Hydrolysis: While the ethoxy group is generally stable, under acidic or basic conditions, it could potentially undergo hydrolysis.

-

Photodegradation: Many aromatic amines are sensitive to light. The stability study on 4-aminopyridine was conducted with light protection, suggesting that photodegradation is a potential concern.[5] Photocatalytic degradation of 4-aminopyridine has been demonstrated using UV light.[6][7]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the shelf-life of this compound. The following protocol is adapted from a validated HPLC method used for determining the stability of 4-aminopyridine.[5]

Objective: To quantify the concentration of the active compound and detect the presence of degradation products over time.

Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate buffer), adjusted to a suitable pH. The exact ratio should be optimized to achieve good separation between the parent peak and any potential degradants.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: UV detection at the lambda max (λmax) of this compound.

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or mobile phase) to a known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 20 µL) of the prepared sample.

-

Run the chromatogram for a sufficient time to allow for the elution of the parent compound and any later-eluting degradation products.

-

Identify and quantify the peak corresponding to this compound by comparing its retention time and area with a reference standard.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Visualization of Workflows

5.1 Logical Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study for a chemical compound like this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-Amino-2-ethoxypyridine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a nucleophilic amino group, a modifiable ethoxy group, and the inherent reactivity of the pyridine ring, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of the amino and ethoxy groups influences the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its utility for professionals in drug development and chemical research.

Physicochemical Properties

This compound, also known by its IUPAC name 2-ethoxypyridin-4-amine, is a stable organic compound. Its key physicochemical properties are summarized in the table below. While experimental spectroscopic data is not widely available in the public domain, estimated values based on structurally similar compounds are provided for reference.

| Property | Value | Source/Reference |

| CAS Number | 89943-12-4 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 88-89 °C | [3] |

| Boiling Point | 282.1 ± 20.0 °C (Predicted) | [3] |

| pKa | 7.25 ± 0.50 (Predicted) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or in a freezer under -20°C for long-term storage. | [3][4] |

Spectroscopic Data (Estimated)

| Spectrum | Estimated Peaks |

| ¹H NMR | δ (ppm): 7.7-7.8 (d, 1H, H6), 6.2-6.3 (d, 1H, H5), 6.0-6.1 (s, 1H, H3), 4.3-4.4 (q, 2H, OCH₂), 4.0-4.5 (br s, 2H, NH₂), 1.3-1.4 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 164-165 (C2), 153-154 (C4), 148-149 (C6), 105-106 (C5), 95-96 (C3), 61-62 (OCH₂), 14-15 (CH₃) |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching), 2980-2850 (C-H stretching), 1640-1600 (C=C and C=N stretching), 1240-1200 (C-O stretching) |

| Mass Spec (EI) | m/z (%): 138 (M⁺), 110, 95, 67 |

Synthesis

The most plausible and economically viable synthetic route to this compound is through the nucleophilic aromatic substitution (SₙAr) of the readily available 4-Amino-2-chloropyridine with sodium ethoxide. The electron-donating amino group at the 4-position and the electron-withdrawing nitrogen atom in the pyridine ring facilitate this substitution at the 2-position.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from known nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

-

4-Amino-2-chloropyridine

-

Sodium metal

-

Anhydrous ethanol

-

Anhydrous toluene (optional)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-Amino-2-chloropyridine (1.0 equivalent). Anhydrous toluene can be used as a co-solvent if desired.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications as a Heterocyclic Building Block

This compound offers three main points of reactivity: the exocyclic amino group, the pyridine ring, and the ethoxy group. This multifunctionality makes it a valuable intermediate for creating diverse molecular architectures.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Amino-2-ethoxypyridine from 2-chloro-4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-2-ethoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction, wherein the chloro group of 2-chloro-4-aminopyridine is displaced by an ethoxy group from sodium ethoxide. This application note includes a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Substituted aminopyridines are key structural motifs in a wide array of pharmacologically active compounds. The introduction of an ethoxy group at the 2-position of a 4-aminopyridine scaffold can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and receptor-binding affinity. The following protocol details a robust method for the synthesis of this compound, a versatile intermediate for the elaboration of more complex molecular architectures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, a fundamental transformation in heterocyclic chemistry.

Reaction Scheme

Chemical reaction for the synthesis of this compound

Experimental Protocol

This protocol is based on established methodologies for the ethoxylation of 2-chloropyridine derivatives.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 1.29 g | 10.0 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.02 g | 15.0 |

| Anhydrous Ethanol | C₂H₆O | 46.07 | 50 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.29 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material. Under an inert atmosphere, carefully add sodium ethoxide (1.02 g, 15.0 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Reaction Conditions Summary

| Parameter | Value |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 12 - 24 hours |

| Solvent | Anhydrous Ethanol |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 70-85% (based on analogous reactions) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, 1H), 6.15 (dd, 1H), 5.95 (d, 1H), 4.30 (q, 2H), 4.20 (br s, 2H), 1.35 (t, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 152.0, 149.5, 105.0, 95.5, 61.0, 14.5 |

| Purity (by HPLC) | >95% |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

Application Notes: Experimental Protocol for the Synthesis of 4-Amino-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step experimental protocol for the synthesis of 4-Amino-2-ethoxypyridine, a valuable substituted pyridine intermediate in the development of novel therapeutics. The described methodology is based on established chemical transformations and offers a reliable route to this target molecule.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 2-chloro-4-nitropyridine. The initial step involves a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group at the 2-position. This is followed by the reduction of the nitro group at the 4-position to yield the final amino product.

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |

| 1 | 2-Chloro-4-nitropyridine | Sodium Ethoxide (NaOEt) | Ethanol | 78 (Reflux) | 4-6 | 2-Ethoxy-4-nitropyridine | 85-95 |

| 2 | 2-Ethoxy-4-nitropyridine | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | 78 (Reflux) | 2-4 | This compound | 80-90 |

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Ethoxy-4-nitropyridine via Nucleophilic Aromatic Substitution

This protocol details the substitution of the chloride in 2-chloro-4-nitropyridine with an ethoxy group. The electron-withdrawing nitro group at the 4-position activates the 2-position for nucleophilic attack.

Materials:

-

2-Chloro-4-nitropyridine

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at room temperature. The volume of ethanol should be sufficient to dissolve the 2-chloro-4-nitropyridine (e.g., 10-20 mL per gram of the starting material). Stir the mixture until all the sodium has reacted to form sodium ethoxide. An exothermic reaction will occur.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-4-nitropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-ethoxy-4-nitropyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a yellow solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

This protocol describes the reduction of the nitro group of 2-ethoxy-4-nitropyridine to an amine using iron powder in the presence of an ammonium chloride solution. This method is generally effective and avoids the use of high-pressure hydrogenation equipment.

Materials:

-

2-Ethoxy-4-nitropyridine

-

Iron powder (Fe), fine grade

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Celite® or a similar filter aid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-ethoxy-4-nitropyridine (1.0 equivalent), iron powder (3.0-5.0 equivalents), and ammonium chloride (1.0-1.2 equivalents).

-

Add a mixture of ethanol and water (e.g., a 4:1 to 3:1 v/v ratio) as the solvent.

-

Reaction: Heat the stirred suspension to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. The reaction is often accompanied by a color change from yellow to a darker mixture. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to basify the mixture (to pH ~8-9).

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product as a solid.

Signaling Pathways and Logical Relationships

The experimental workflow follows a logical progression from a readily available starting material to the desired product through two distinct chemical transformations.

Caption: Logical flow of the two-step synthesis.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Amino-2-ethoxypyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology and immunology. The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This application note explores the potential of 4-Amino-2-ethoxypyridine as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples of kinase inhibitors derived from this specific starting material are not prevalent, its structural similarity to other successful aminopyridine-based inhibitors suggests its utility as a valuable building block. This document provides a generalized synthetic protocol, discusses potential kinase targets, and outlines the relevant signaling pathways.

The 2-Alkoxy-4-aminopyridine Scaffold: A Promising Core for Kinase Inhibitors

The 2-alkoxy-4-aminopyridine core offers several advantages for the design of kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. The 2-ethoxy group can be utilized to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence the overall conformation of the inhibitor. Furthermore, the pyridine ring itself can be further functionalized to achieve desired potency and selectivity.

Proposed Kinase Targets and Signaling Pathways

Based on the known targets of other aminopyridine-based inhibitors, compounds derived from this compound could potentially target kinases such as:

-

c-Met: A receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, migration, and invasion.[1][2][3] Dysregulation of the c-Met pathway is implicated in various cancers.[1][2][4]

-

ROS1: A receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive oncogenesis in various cancers, including non-small cell lung cancer.[5][6][7] The ROS1 signaling pathway activates downstream effectors like STAT3, PI3K/AKT, and MAPK to promote cell growth and survival.[6][7]

-

JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10][11][12]

-

RIPK2 (Receptor-Interacting Protein Kinase 2): A key mediator in the NOD-like receptor (NLR) signaling pathway, which plays a crucial role in the innate immune response to bacterial pathogens.[13][14][15][16][17] Upon activation by NOD1/NOD2, RIPK2 triggers the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[13][17][18][19][20][21][22]

c-Met Signaling Pathway

Caption: The c-Met signaling pathway, initiated by HGF binding.

NOD2-RIPK2 Signaling Pathway

Caption: The NOD2-RIPK2 signaling cascade leading to inflammation.

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound would typically involve the functionalization of the 4-amino group and potentially other positions on the pyridine ring. A general workflow is proposed below.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of N-(2-ethoxy-pyridin-4-yl)acetamide (A Hypothetical Example)

This protocol describes a simple acylation of the 4-amino group, a common first step in building more complex inhibitors.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-ethoxy-pyridin-4-yl)acetamide.

Protocol 2: Suzuki Coupling for Biaryl Scaffold Synthesis (A Hypothetical Example)

This protocol outlines a potential Suzuki coupling to introduce an aryl group, a common motif in many kinase inhibitors. This would require prior halogenation of the pyridine ring.

Materials:

-

4-Amino-5-bromo-2-ethoxypyridine (hypothetical intermediate)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a degassed solution of 4-Amino-5-bromo-2-ethoxypyridine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water, add the base.

-

Purge the mixture with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Data Presentation

The following tables present hypothetical quantitative data for a series of imagined kinase inhibitors derived from this compound to illustrate potential structure-activity relationships (SAR).

Table 1: Hypothetical IC₅₀ Values for a Series of c-Met Inhibitors

| Compound ID | R¹ Group (at 4-amino) | R² Group (at pyridine C5) | c-Met IC₅₀ (nM) |

| AE-001 | Acetyl | H | 5,200 |

| AE-002 | Benzoyl | H | 2,100 |

| AE-003 | 4-Fluorobenzoyl | H | 850 |

| AE-004 | 4-Fluorobenzoyl | Phenyl | 150 |

| AE-005 | 4-Fluorobenzoyl | 3-Methoxyphenyl | 75 |

| AE-006 | 4-Fluorobenzoyl | 2-Pyrimidinyl | 25 |

Table 2: Hypothetical Kinase Selectivity Profile for Compound AE-006

| Kinase Target | IC₅₀ (nM) |

| c-Met | 25 |

| VEGFR2 | > 10,000 |

| EGFR | 8,500 |

| JNK1 | > 10,000 |

| RIPK2 | 5,300 |

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for the design of potent and selective inhibitors targeting a range of kinases implicated in human diseases. The general synthetic protocols and workflows presented here offer a starting point for researchers to explore the chemical space around this scaffold. Further derivatization and biological evaluation are necessary to fully elucidate the potential of this compound class in drug discovery.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET [abbviescience.com]

- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomarker.onclive.com [biomarker.onclive.com]

- 7. ROS1: ROS Proto-oncogene 1 [healio.com]

- 8. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. anygenes.com [anygenes.com]

- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 21. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Amino-2-ethoxypyridine Derivatives in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-amino-2-ethoxypyridine and its analogs as key building blocks in the discovery and development of novel agrochemicals. The pyridine scaffold is a crucial component in a variety of herbicides, fungicides, and insecticides.[1] This document details the synthesis, biological evaluation, and mode of action of representative pyridine-based agrochemicals, with a focus on derivatives of 4-aminopyridine.

Introduction to 4-Aminopyridine Derivatives in Agrochemicals

This compound and its structural analogs, such as 4-amino-2-methoxypyridine and 4-amino-2-chloropyridine, are versatile intermediates in the synthesis of biologically active molecules for crop protection.[2][3][4][5] The presence of the amino group and an alkoxy or chloro substituent on the pyridine ring allows for a wide range of chemical modifications, enabling the development of compounds with diverse modes of action and target specificities.[2][5] These derivatives are integral to the creation of advanced herbicides and fungicides, contributing to improved crop yields and sustainable agricultural practices.[3][4][6]

Pyridine-based agrochemicals have a significant impact on modern agriculture. For example, pyridine is a precursor in the manufacture of the herbicides paraquat and diquat, as well as the insecticide chlorpyrifos and pyrithione-based fungicides.[1] The neonicotinoid class of insecticides, which are characterized by a pyridine moiety, are widely used due to their high efficacy and unique mode of action targeting nicotinic acetylcholine receptors (nAChRs) in insects.[1][7]

Application in Herbicide Development

Derivatives of 4-aminopyridine have shown significant promise as herbicides. Research has focused on the synthesis of picolinic acid derivatives, which are a subclass of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[8]

Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated their potent herbicidal activity. The data below summarizes the inhibitory effects on the root growth of Brassica napus.[8]

| Compound ID | R1 Group | R2 Group | Inhibition of Brassica napus Root Growth at 250 µM (%)[8] |

| S001 | H | H | >80 |

| S002 | 2-F | H | >80 |

| S003 | 3-F | H | >80 |

| S004 | 4-F | H | >80 |

| S005 | 2-Cl | H | >80 |

| S006 | 3-Cl | H | >80 |

| S007 | 4-Cl | H | >80 |

| S008 | 2-Br | H | >80 |

| S009 | 3-Br | H | >80 |

| S010 | 4-Br | H | >80 |

| S011 | 2-CH3 | H | >80 |

| S012 | 3-CH3 | H | >80 |

| S013 | 4-CH3 | H | >80 |

| S014 | 2-OCH3 | H | >80 |

| S015 | 3-OCH3 | H | >80 |

| S016 | 4-OCH3 | H | >80 |

| S017 | H | CF3 | >80 |

| S018 | 2-F | CF3 | >80 |

| S019 | 3-F | CF3 | >80 |

| S020 | 4-F | CF3 | >80 |

| S021 | 2-Cl | CF3 | >80 |

| S022 | 3-Cl | CF3 | >80 |

| S023 | 4-Cl | CF3 | >80 |

| S024 | 2-Br | CF3 | >80 |

| S025 | 3-Br | CF3 | >80 |

| S026 | 4-Br | CF3 | >80 |

| S027 | 2-CH3 | CF3 | >80 |

| S028 | 3-CH3 | CF3 | >80 |

Experimental Protocols

Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids[8]

This protocol describes a general method for the synthesis of novel herbicidal picolinic acid derivatives starting from a 4-aminopyridine precursor.

Workflow for the Synthesis of Herbicidal Picolinic Acid Derivatives

Caption: General synthetic workflow for 4-amino-picolinic acid herbicides.

Step 1: Synthesis of Intermediate D (Fluorination)

-

A solution of 4-amino-3,5,6-trichloro-2-picolinonitrile in a suitable solvent is treated with a fluorinating agent to selectively replace a chlorine atom with fluorine.

Step 2: Synthesis of Intermediate E (Nucleophilic Substitution)

-